

An In-depth Technical Guide to Methyl 1-benzylazetidine-2-carboxylate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl 1-benzylazetidine-2-carboxylate

Cat. No.: B044582

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-benzylazetidine-2-carboxylate is a heterocyclic compound featuring a four-membered azetidine ring.^[1] This structure is of interest in medicinal chemistry as the azetidine ring is a component of various bioactive molecules.^[2] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of **Methyl 1-benzylazetidine-2-carboxylate**, with a focus on providing practical information for research and development.

Compound Identification and Properties

The primary identifier for **Methyl 1-benzylazetidine-2-carboxylate** is CAS number 18085-37-5. However, it is important to note that several other CAS numbers exist for closely related isomers and derivatives.

Identifier	Description
CAS Number	18085-37-5
IUPAC Name	Methyl 1-benzylazetidine-2-carboxylate
Molecular Formula	C ₁₂ H ₁₅ NO ₂
Molecular Weight	205.25 g/mol
Appearance	Yellow liquid
Purity	≥ 95% (HPLC)
Storage Conditions	0-8°C

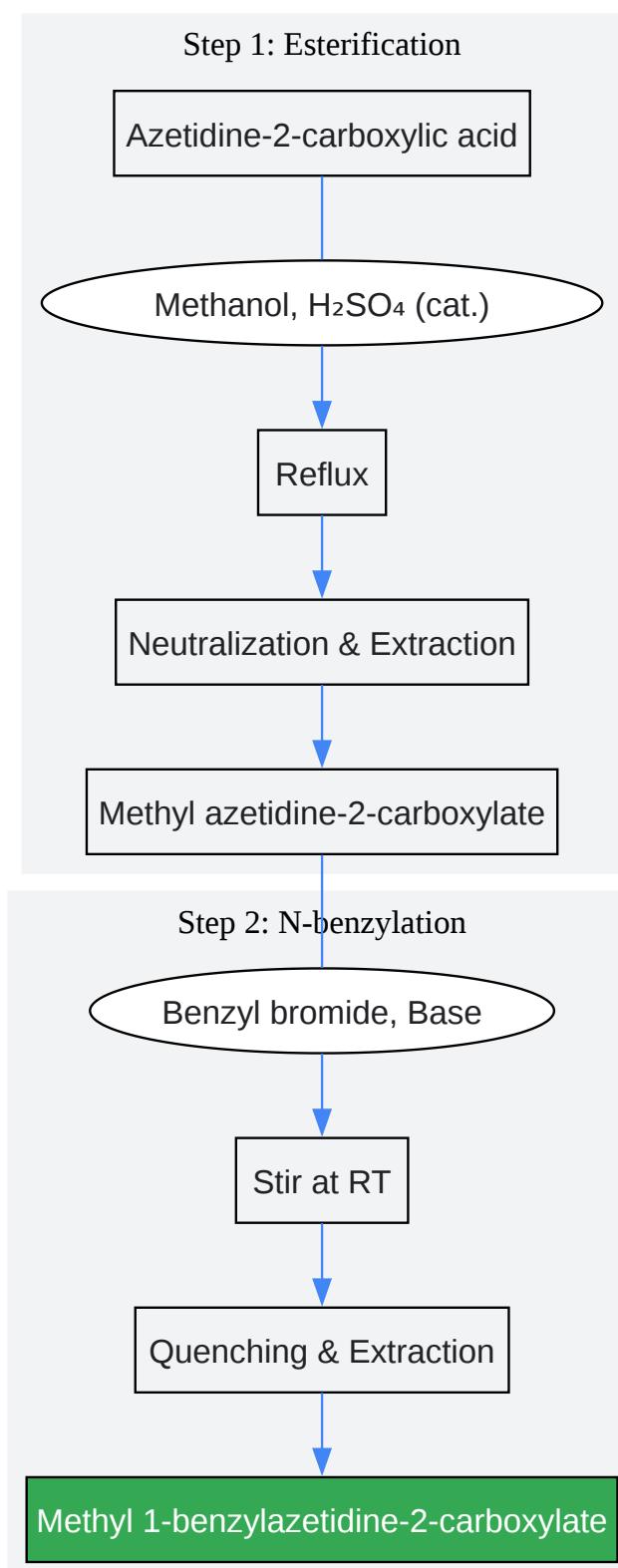
Physicochemical Properties (Predicted)

Property	Value
Boiling Point	272.8±33.0 °C
Density	1.153±0.06 g/cm ³

Synthesis of Methyl 1-benzylazetidine-2-carboxylate

The synthesis of **Methyl 1-benzylazetidine-2-carboxylate** can be achieved through a two-step process involving the esterification of azetidine-2-carboxylic acid followed by the N-benzylation of the resulting ester.

Experimental Protocol


Step 1: Esterification of Azetidine-2-carboxylic acid

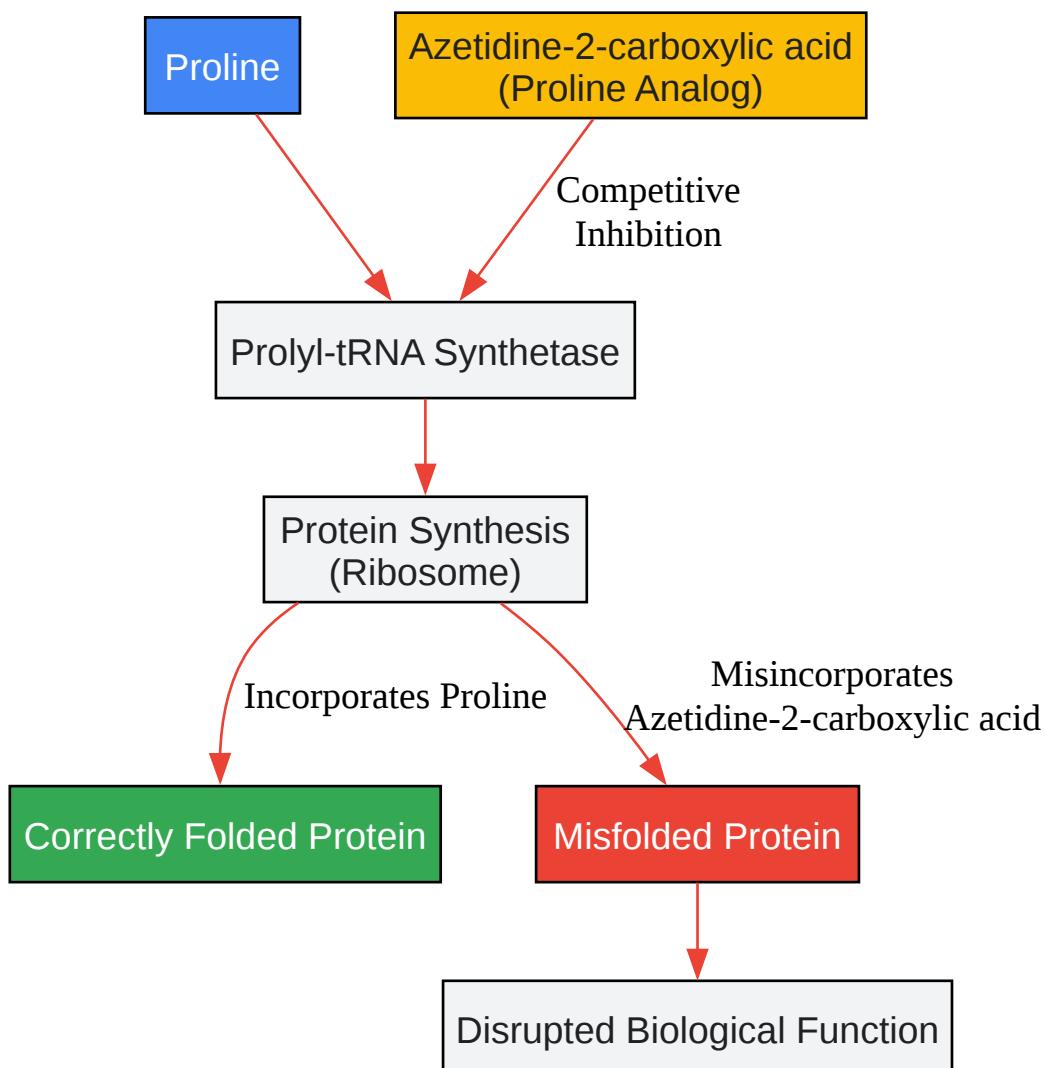
- Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend Azetidine-2-carboxylic acid in methanol.
- Acid Catalyst: Carefully add a catalytic amount of a strong acid, such as sulfuric acid, to the mixture.

- Reflux: Heat the reaction mixture to reflux and maintain for several hours until the starting material is consumed (monitor by TLC).
- Work-up: Cool the mixture to room temperature and neutralize the acid with a suitable base (e.g., sodium bicarbonate solution).
- Extraction: Extract the product, methyl azetidine-2-carboxylate, with an organic solvent (e.g., ethyl acetate).
- Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Step 2: N-benzylation of Methyl azetidine-2-carboxylate

- Reaction Setup: Dissolve the methyl azetidine-2-carboxylate obtained from Step 1 in a suitable aprotic solvent (e.g., acetonitrile) in a round-bottom flask.
- Base: Add a base, such as potassium carbonate or sodium hydride, to the mixture.
- Alkylation: Add benzyl bromide dropwise to the reaction mixture at room temperature.
- Reaction Time: Stir the reaction mixture at room temperature or gentle heat for several hours to overnight until the reaction is complete (monitor by TLC).^[1]
- Work-up: Quench the reaction with water and extract the product with an organic solvent.
- Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The final product, **Methyl 1-benzylazetidine-2-carboxylate**, can be purified by column chromatography.

[Click to download full resolution via product page](#)


*Synthetic workflow for **Methyl 1-benzylazetidine-2-carboxylate**.*

Potential Biological Activity and Mechanism of Action

While there is limited specific biological data available for **Methyl 1-benzylazetidine-2-carboxylate**, the biological activity of its parent compound, Azetidine-2-carboxylic acid, is well-documented. Azetidine-2-carboxylic acid is a non-proteinogenic amino acid that acts as a proline analog.[3][4]

This structural mimicry allows it to be mistakenly incorporated into proteins in place of proline, which can lead to significant biological consequences.[4][5] The misincorporation of azetidine-2-carboxylic acid can disrupt protein structure and function, leading to toxic and teratogenic effects.[3][4] It is also known to be an inhibitor of collagen synthesis.[6]

The benzyl and methyl ester groups in **Methyl 1-benzylazetidine-2-carboxylate** would likely alter its pharmacokinetic properties compared to the parent acid, potentially influencing its uptake and distribution. It is plausible that this derivative could act as a prodrug, being hydrolyzed *in vivo* to release the active Azetidine-2-carboxylic acid.

[Click to download full resolution via product page](#)

Mechanism of proline analog interference in protein synthesis.

Conclusion

Methyl 1-benzylazetidine-2-carboxylate is a readily synthesizable derivative of the biologically active compound, Azetidine-2-carboxylic acid. While direct biological data for the title compound is scarce in publicly available literature, its structural relationship to a known proline analog suggests potential for biological activity, possibly as a prodrug. Further research is warranted to elucidate the specific pharmacological profile of **Methyl 1-benzylazetidine-2-carboxylate** and its potential applications in drug discovery and development. The synthetic protocols and foundational biological context provided in this guide serve as a starting point for such investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy Methyl 1-benzylazetidine-2-carboxylate (EVT-1174338) | 117396-78-8 [evitachem.com]
- 2. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. L-氨基杂环丁烷-2-羧酸 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Methyl 1-benzylazetidine-2-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b044582#methyl-1-benzylazetidine-2-carboxylate-cas-number>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com